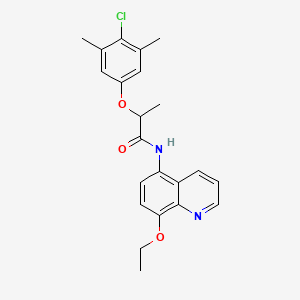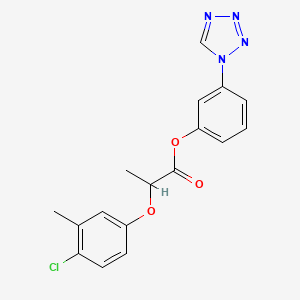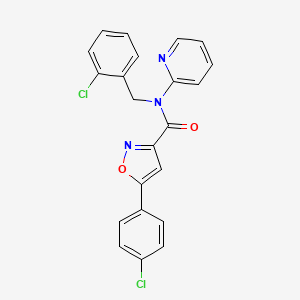
N-(1-benzyl-1H-pyrazol-5-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-bencil-1H-pirazol-5-il)-6,7-dimetil-4-oxo-4H-croman-2-carboxamida es un compuesto orgánico sintético que ha despertado interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(1-bencil-1H-pirazol-5-il)-6,7-dimetil-4-oxo-4H-croman-2-carboxamida típicamente implica reacciones orgánicas de varios pasos.
Síntesis del Núcleo de Cromano: El núcleo de cromano se puede sintetizar mediante una reacción de condensación entre un derivado de fenol adecuado y un compuesto carbonílico α,β-insaturado en condiciones ácidas o básicas.
Formación del Anillo de Pirazol: El anillo de pirazol a menudo se sintetiza mediante la reacción de hidrazina con una cetona o un aldehído α,β-insaturado.
Reacción de Acoplamiento: El paso final implica el acoplamiento del derivado de pirazol con el núcleo de cromano utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base como trietilamina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y medidas estrictas de control de calidad para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(1-bencil-1H-pirazol-5-il)-6,7-dimetil-4-oxo-4H-croman-2-carboxamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que puede conducir a la formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio pueden convertir el grupo carbonilo en un alcohol.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(1-bencil-1H-pirazol-5-il)-6,7-dimetil-4-oxo-4H-croman-2-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como compuesto bioactivo con propiedades antimicrobianas, antiinflamatorias o anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos y como compuesto líder en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-(1-bencil-1H-pirazol-5-il)-6,7-dimetil-4-oxo-4H-croman-2-carboxamida depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas, receptores o ADN. La estructura del compuesto le permite encajar en sitios activos de enzimas o unirse a receptores, modulando así su actividad. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, el bloqueo de las interacciones receptor-ligando o la inducción de apoptosis en células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(1-bencil-1H-pirazol-5-il)benzamida
- 1-(1-bencil-1H-pirazol-5-il)metanamina dihidrocloruro
Singularidad
N-(1-bencil-1H-pirazol-5-il)-6,7-dimetil-4-oxo-4H-croman-2-carboxamida destaca por su combinación única de un anillo de pirazol y un núcleo de cromano, que le confiere propiedades químicas y potenciales actividades biológicas distintas. En comparación con compuestos similares, puede exhibir una estabilidad, especificidad o potencia mejoradas en sus aplicaciones.
Esta descripción detallada proporciona una comprensión integral de N-(1-bencil-1H-pirazol-5-il)-6,7-dimetil-4-oxo-4H-croman-2-carboxamida, destacando su síntesis, reacciones, aplicaciones y características únicas.
Propiedades
Fórmula molecular |
C22H19N3O3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
N-(2-benzylpyrazol-3-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O3/c1-14-10-17-18(26)12-20(28-19(17)11-15(14)2)22(27)24-21-8-9-23-25(21)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,24,27) |
Clave InChI |
GBXQVHYUWCRMEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11321937.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321938.png)
![2-(3,4-dimethoxyphenyl)-7-(2,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321943.png)

![4-(benzylsulfanyl)-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321954.png)
![5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide](/img/structure/B11321960.png)
![5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11321968.png)
![Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate](/img/structure/B11321978.png)
![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11321981.png)
![4-(4-Hydroxy-3-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11321992.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11321997.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11322018.png)

